Sertraline
説明
特性
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79559-97-0 (Hydrochloride) | |
| Record name | Sertraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023577 | |
| Record name | Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sertraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
416.3±45.0 °C | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |
| Record name | SID49665783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79617-96-2, 79617-95-1 | |
| Record name | Sertraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sertraline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SERTRALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sertraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245-246 | |
| Record name | Sertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
準備方法
Reductive Amination Challenges
Initial routes used titanium tetrachloride to form the imine intermediate, followed by sodium borohydride reduction. This approach produced a 1:1 ratio of cis- and trans-isomers, necessitating inefficient resolution steps. The borohydride reduction’s lack of stereoselectivity resulted in substantial material loss during downstream purification.
Racemization and Resolution
Early commercial processes employed D-mandelic acid for chiral resolution, recovering only 50% of the desired (1S,4S)-cis isomer per cycle. The undesired (1R,4R)-enantiomer required oxidation back to racemic tetralone via sodium hypochlorite, introducing a three-step recycle process that achieved 82% overall yield for the racemization loop.
Catalytic Hydrogenation Techniques
Catalytic hydrogenation emerged as a transformative strategy for improving stereochemical outcomes and scalability.
Catalyst Screening and Performance
The CN101113136A patent demonstrated that platinum-group catalysts significantly enhance cis-selectivity (Table 1):
| Catalyst | Pressure (atm) | Temperature (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | 15–25 | Reflux | 99.5:0.5 | 67 |
| Pt/C (10%) | 20–30 | Room temp | 99.4:0.6 | 60 |
| Raney Ni | 10–15 | 50–80 | 92:8 | 58 |
Table 1. Catalyst performance in tetralone hydrogenation.
Palladium-on-carbon (Pd/C) at 15–25 atm achieved optimal results, with 99.5% cis-isomer purity at 67% yield. In contrast, Raney nickel produced lower selectivity (92:8 cis:trans) due to heterogeneous active sites.
Solvent Effects
Lower alcohols (C1–C10) proved critical for reaction kinetics. Ethanol increased hydrogen solubility by 40% compared to methanol, reducing reaction times from 30 to 14 hours while maintaining 99.3% cis-purity.
Solvent Systems and Reaction Optimization
Azeotropic Distillation for Imine Formation
Replacing titanium tetrachloride with tert-butanol/potassium tert-butoxide systems enabled azeotropic water removal, driving imine formation to 98% completion without stoichiometric Lewis acids. This modification reduced byproduct formation from 12% to <2%.
Pressure-Temperature Synergy
The WO2003099761A1 patent revealed non-linear relationships between hydrogen pressure and stereoselectivity (Fig. 1):
where = hydrogen pressure (atm).
Optimal pressure ranged 20–25 atm, beyond which excessive hydrogenolysis degraded yield.
Isomer Control and Separation Strategies
Dynamic Kinetic Resolution
WO2003099761A1 disclosed a base-mediated isomerization process using potassium tert-butoxide in tetrahydrofuran. At 50°C, the trans→cis isomerization reached equilibrium in <10 minutes, converting 92% trans mixtures to 60% cis product.
Chiral Crystallization
Combining D-mandelic acid with ethanol/water systems achieved 98.1% enantiomeric excess (ee) in one crystallization cycle. The ternary phase diagram guided solvent ratios to maximize crystal growth rates while minimizing occluded trans-isomer.
Industrial-Scale Production Processes
Continuous Hydrogenation Reactors
Modern plants employ trickle-bed reactors with Pd/C catalysts, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. In-situ FTIR monitoring adjusts H₂ feed rates to maintain dissolved hydrogen >5 mmol/L, preventing catalyst coking.
Environmental and Cost Metrics
Process intensification reduced E-factor from 86 to 12 kg waste/kg product. Key improvements:
-
Solvent recovery: 95% ethanol recycled via distillation
-
Catalyst reuse: Pd/C regenerated 7× via nitric acid washing
-
Energy: Exothermic hydrogenation integrated with steam networks
化学反応の分析
科学研究の用途
セルタリンは、幅広い科学研究用途を持っています。
科学的研究の応用
Approved Medical Uses
Sertraline is FDA-approved for several conditions, including:
- Major Depressive Disorder (MDD) : Effective in alleviating symptoms of depression.
- Obsessive-Compulsive Disorder (OCD) : Reduces compulsive behaviors and intrusive thoughts.
- Post-Traumatic Stress Disorder (PTSD) : Aids in managing symptoms following traumatic experiences.
- Panic Disorder : Helps in reducing panic attacks and associated anxiety.
- Premenstrual Dysphoric Disorder (PMDD) : Alleviates severe emotional and physical symptoms related to the menstrual cycle.
- Social Anxiety Disorder (SAD) : Improves social functioning by reducing anxiety in social situations.
Off-Label Uses
In addition to its approved indications, this compound is also used off-label for:
- Generalized Anxiety Disorder (GAD)
- Fibromyalgia
- Premature ejaculation
- Migraine prophylaxis
- Diabetic neuropathy
- Neurocardiogenic syncope .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound across different populations and settings:
Major Depressive Disorder
A study indicated that this compound significantly improved depressive symptoms compared to placebo, with a response rate of approximately 63% in treated patients versus 37% in placebo groups . Additionally, it was found that this compound was better tolerated in clinical practice than in controlled research settings, suggesting that real-world effectiveness may be higher than reported in clinical trials .
Generalized Anxiety Disorder
In a randomized trial, this compound demonstrated significant efficacy over placebo, with marked improvements observed on the Hamilton Anxiety Scale at four weeks into treatment. The dropout rate due to adverse events was comparable between this compound (8%) and placebo (10%), indicating good tolerability .
Case Studies and Clinical Trials
The following tables summarize key findings from notable case studies and clinical trials involving this compound.
| Study/Trial | Condition Treated | Sample Size | Efficacy Rate | Adverse Events |
|---|---|---|---|---|
| Clinical Practice Study | Major Depressive Disorder | 200 | 87% response rate | Lower adverse events compared to clinical trials |
| Randomized Controlled Trial | Generalized Anxiety Disorder | 150 | 63% response rate | Similar dropout rates for adverse effects |
| Longitudinal Study | PTSD | 300 | Significant symptom reduction | Commonly reported headaches and insomnia |
作用機序
類似化合物の比較
類似化合物
フルオキセチン: うつ病や不安障害の治療に使用されるもう1つのSSRIです。
シタロプラム: 同様の治療用途を持つSSRIです。
パロキセチン: うつ病、不安、パニック障害に使用されるSSRIです
セルタリンの独自性
有効性と忍容性: セルタリンは、他のSSRIと比較して、その優れた有効性と忍容性プロファイルにより、よく選ばれます.
結論として、セルタリンは、確立された合成経路、多様な化学反応性、幅広い科学的用途を持つ、広く使用されている抗うつ薬です。その作用機序と類似化合物との好ましい比較は、精神薬理学におけるその重要性を強調しています。
類似化合物との比較
Structural and Functional Comparisons
Structural Analogues
Sertraline’s naphthalenamine backbone and chlorine substitutions distinguish it from other SSRIs and antidepressants. Key structural comparisons include:
Pharmacological and Clinical Comparisons
Efficacy in Major Depressive Disorder (MDD)
SSRIs Head-to-Head Trials
This compound vs. TCAs
- In elderly patients, this compound (71.6%) and nortriptyline (61.4%) had similar 12-week responder rates, but this compound improved secondary outcomes (cognitive function, quality of life) .
- Nortriptyline caused significant tachycardia (p<0.05), whereas this compound had a favorable cardiovascular profile .
Receptor Affinity and Selectivity
| Compound | 5-HT Transporter (Ki, nM) | NE Transporter (Ki, nM) | DA Transporter (Ki, nM) |
|---|---|---|---|
| This compound | 15 | 420 | 25 |
| Fluoxetine | 20 | 660 | 2400 |
| Escitalopram | 1.1 | 4100 | >10,000 |
Interpretation : this compound’s moderate dopamine transporter affinity may contribute to its activating effects in some patients .
生物活性
Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) primarily used for treating major depressive disorder, anxiety disorders, and post-traumatic stress disorder (PTSD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft, which enhances serotonergic neurotransmission. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Pharmacodynamics
Mechanism of Action
this compound selectively inhibits the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound shows weak inhibitory effects on norepinephrine and dopamine transporters, as well as interactions with various cytochrome P450 enzymes, which may influence its pharmacokinetics and potential drug interactions .
Inhibition of Cytochrome P450 Enzymes
This compound has been studied for its effects on several cytochrome P450 enzymes:
- CYP2D6 : Exhibits weak inhibition, with some studies suggesting it can moderately affect the metabolism of certain drugs .
- CYP2C19 : Moderate inhibition observed, particularly affecting the metabolism of S-mephenytoin .
- CYP3A4/5 : Mixed evidence exists regarding its inhibitory effects; some studies report increased cytotoxicity of carbamazepine due to enhanced metabolite production .
- CYP2B6 : Inhibition noted, impacting drugs like efavirenz and methadone .
Pharmacokinetics
This compound is extensively metabolized in the liver with a high protein binding rate (98%-99%). Its primary active metabolite is desmethylthis compound. The drug's half-life ranges from 22 to 36 hours, allowing for once-daily dosing. The absorption of this compound can be influenced by food intake, with peak plasma concentrations typically reached within 4-6 hours post-administration .
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Bioavailability | 44% |
| Peak Plasma Concentration | 4-6 hours |
| Half-Life | 22-36 hours |
| Protein Binding | 98%-99% |
| Metabolism | Hepatic (CYP450) |
Major Depressive Disorder (MDD)
Several studies have demonstrated this compound's efficacy in treating MDD. A notable clinical trial reported a significant reduction in depression severity compared to placebo after 12 weeks of treatment, with an effect size of 0.51 on the Clinical Global Impression scale .
Anxiety Disorders
In generalized anxiety disorder (GAD) trials, this compound was found to significantly improve symptoms compared to placebo. Patients showed greater reductions in Hamilton Anxiety Scale scores, indicating its effectiveness in managing anxiety symptoms .
Post-Traumatic Stress Disorder (PTSD)
This compound has been shown to be effective for PTSD. A multicenter trial indicated significant improvements in PTSD symptoms as measured by various scales, including CAPS-2 and CGI ratings. The responder rate was notably higher in the this compound group compared to placebo .
Case Studies
- Case Study on MDD Treatment : In a clinical practice sample, this compound demonstrated a higher response rate (87%) compared to previous treatments with fluoxetine or tricyclic antidepressants. The tolerability profile was also better in real-world settings .
- Combination Therapy Study : Research combining this compound with traditional herbal medicine showed enhanced antidepressant effects in animal models, suggesting potential synergistic benefits when used alongside natural compounds .
Safety and Tolerability
This compound is generally well tolerated; however, common side effects include gastrointestinal disturbances, insomnia, and sexual dysfunction. Clinical trials report dropout rates due to adverse events ranging from 8% to 34%, depending on the study design and patient population .
Table 2: Adverse Events Reported in Clinical Trials
| Adverse Event | This compound (%) | Placebo (%) |
|---|---|---|
| Nausea | 10 | 8 |
| Insomnia | 9 | 7 |
| Sexual Dysfunction | 15 | 5 |
| Headache | 8 | 6 |
Q & A
Q. Methodological Resources :
Q. Tables :
| Variable | Impact on this compound PK/PD | Study Design Recommendation |
|---|---|---|
| BMI | ↑ BMI correlates with ↓ C/D ratio | Stratify cohorts by BMI quartiles |
| Olanzapine co-administration | ↑ C/D ratio by 30% | Propensity score matching |
| CYP2C19 polymorphism | Alters metabolic clearance | Genotype-phenotype correlation analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
